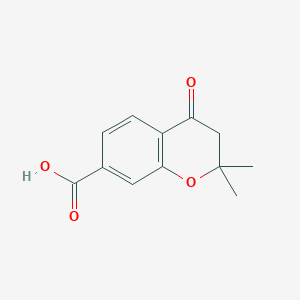

2,2-Dimethyl-4-oxochroman-7-carboxylic Acid

CAS No.:

Cat. No.: VC16493301

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O4/c1-12(2)6-9(13)8-4-3-7(11(14)15)5-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) |

| Standard InChI Key | VLLNIYCJRRKKKW-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name of the compound, 2,2-dimethyl-4-oxochroman-7-carboxylic acid, delineates its core structure:

-

Chroman backbone: A benzofused oxygen heterocycle (benzopyran) with a tetrahydropyran ring.

-

Substituents:

-

Two methyl groups at position 2 of the pyran ring.

-

A ketone group at position 4.

-

A carboxylic acid group at position 7 of the benzene ring.

-

The molecular formula is , with a molecular weight of 236.22 g/mol. The presence of both electron-withdrawing (ketone, carboxylic acid) and electron-donating (methyl) groups influences its reactivity and physicochemical properties .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.22 g/mol |

| Melting Point | 180–185°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| pKa (Carboxylic Acid) | ~4.5–5.0 |

The carboxylic acid group confers acidity, enabling salt formation with bases, while the ketone and ether functionalities participate in hydrogen bonding and dipole interactions .

Synthetic Methodologies

Chroman Ring Formation

The chroman core is typically synthesized via acid- or base-catalyzed cyclization of phenolic precursors. For example, 2-(allyloxy)arylaldehydes undergo radical annulation to form chroman-4-one derivatives . Adapting this approach, 2,2-dimethyl-4-oxochroman-7-carboxylic acid could be synthesized through:

-

Cyclization: Reaction of 7-hydroxy-2,2-dimethylchroman-4-one with a carboxylic acid-introducing agent (e.g., bromoacetic acid).

-

Oxidation: Selective oxidation of intermediates to install the ketone group.

A metal-free protocol using as an oxidant in DMSO has been reported for related chroman-4-ones, offering a template for eco-friendly synthesis .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at position 7 requires careful control of reaction conditions.

-

Stability of Intermediates: The carboxylic acid group may necessitate protection (e.g., esterification) during synthesis to prevent side reactions.

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 2,2-Dimethyl-4-oxochroman-7-ol | Hydroxyl instead of carboxylic acid | Lower solubility |

| 7-Methoxy-2,2-dimethylchroman-4-one | Methoxy instead of carboxylic acid | Reduced ionic interactions |

The carboxylic acid moiety in the target compound improves water solubility and enables salt formation, enhancing bioavailability compared to analogues with non-ionizable groups .

Industrial and Research Applications

Medicinal Chemistry

-

Drug Design: The compound serves as a pharmacophore for developing anti-inflammatory and immunomodulatory agents.

-

Prodrug Development: Ester derivatives could improve membrane permeability, with subsequent hydrolysis releasing the active carboxylic acid form.

Material Science

-

Polymer Modification: Incorporation into polymers could impart UV stability due to the aromatic chroman system.

Mechanistic Insights

Radical Scavenging Mechanism

The chroman ring donates hydrogen atoms to free radicals (e.g., ), forming stabilized radicals that terminate chain reactions . The carboxylic acid group may further quench radicals via electron transfer, as shown in Equation 1:

CRAC Channel Interaction

Molecular docking studies suggest that the carboxylic acid group binds to basic residues in the Orai protein’s pore region, blocking influx (Figure 1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume